

# 4-(trifluoromethyl)quinoline-2-carboxylic acid

## molecular weight

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### Compound of Interest

Compound Name: 4-(trifluoromethyl)quinoline-2-carboxylic Acid

Cat. No.: B1310589

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### An In-depth Technical Guide to 4-(trifluoromethyl)quinoline-2-carboxylic acid

This technical guide provides a comprehensive overview of **4-(trifluoromethyl)quinoline-2-carboxylic acid**, including its physicochemical properties, molecular structure, synthesis, and analytical methodologies. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

## Physicochemical Properties

**4-(Trifluoromethyl)quinoline-2-carboxylic acid** is a quinoline derivative characterized by a trifluoromethyl group at the 4-position and a carboxylic acid group at the 2-position. This substitution pattern significantly influences its chemical and biological properties. Below is a summary of its key physicochemical data.

Property	Value	Reference
Molecular Weight	241.17 g/mol	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>2</sub>	[1][3]
CAS Number	588702-67-4	[1][3]
Synonyms	2-Quinolinecarboxylic acid, 4-(trifluoromethyl)-	[3]
Appearance	White to light yellow solid	[4]
Melting Point	Approximately 180-182°C	[4]
Density	1.481 g/cm <sup>3</sup>	[3]
Boiling Point	351.61°C at 760 mmHg	[3]
Flash Point	166.448°C	[3]
Solubility	High solubility in ethanol, dimethyl sulfoxide, and dichloromethane	[4]

## Molecular Structure

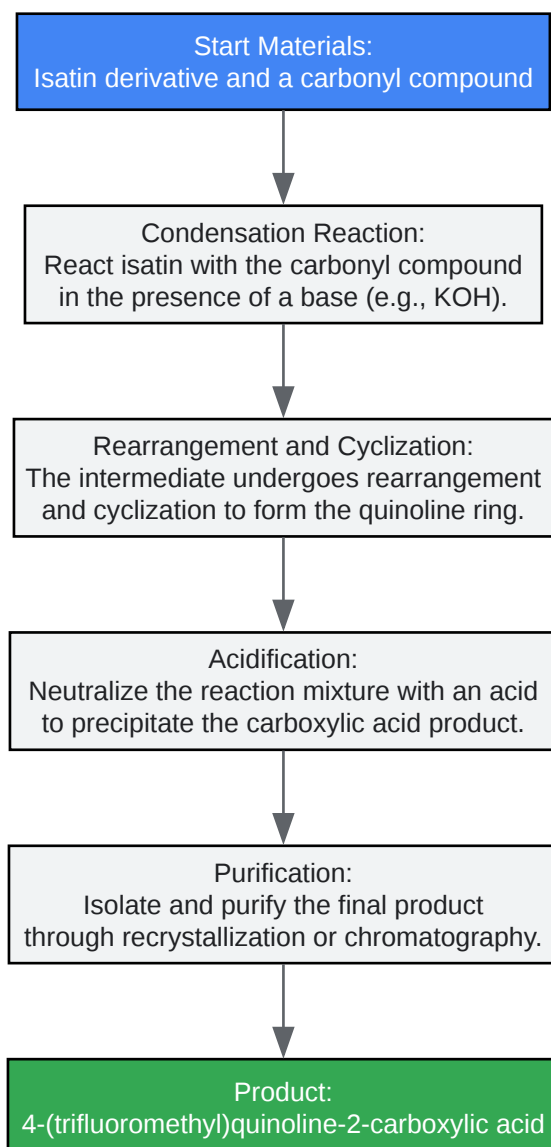
The molecular structure of **4-(trifluoromethyl)quinoline-2-carboxylic acid** is depicted below. The diagram illustrates the arrangement of the quinoline core with the trifluoromethyl and carboxylic acid functional groups.

Caption: 2D structure of **4-(trifluoromethyl)quinoline-2-carboxylic acid**.

## Experimental Protocols

### Synthesis Workflow: Pfitzinger Reaction

The synthesis of quinoline carboxylic acids can often be achieved through the Pfitzinger condensation reaction.[5] This general workflow outlines the key steps for synthesizing a 4-substituted quinoline-2-carboxylic acid, which could be adapted for the target molecule.



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Caption: Generalized workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

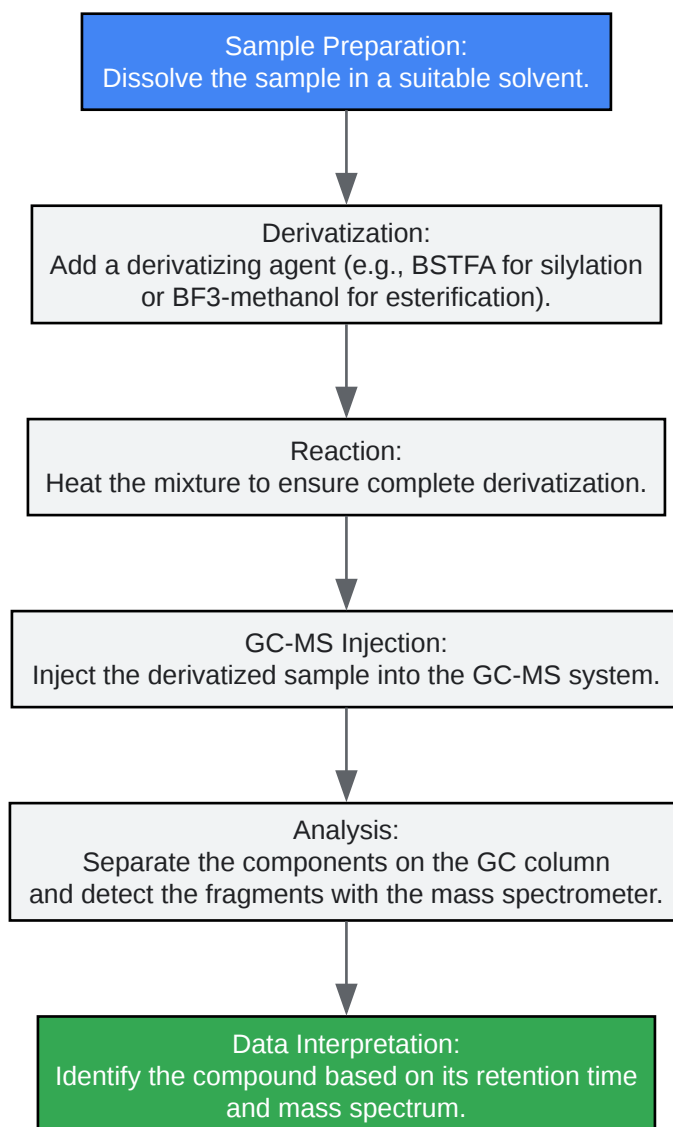
A detailed experimental protocol for a related compound involves the following steps:

- **Reaction Setup:** A mixture of an isatin derivative and a carbonyl compound (e.g., a trifluoromethyl ketone) is prepared in a suitable solvent, such as ethanol.
- **Base Addition:** A strong base, like potassium hydroxide, is added to the mixture to catalyze the condensation.

- **Reflux:** The reaction mixture is heated under reflux for several hours to drive the reaction to completion.
- **Workup:** After cooling, the mixture is poured into water, and any unreacted starting materials are removed.
- **Acidification:** The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the quinoline carboxylic acid.
- **Isolation and Purification:** The solid product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography.

## Analytical Workflow: GC-MS after Derivatization

Due to the low volatility of carboxylic acids, Gas Chromatography-Mass Spectrometry (GC-MS) analysis often requires a derivatization step to convert the analyte into a more volatile form.<sup>[6]</sup>



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Caption: Workflow for the GC-MS analysis of quinoline carboxylic acids via derivatization.

A typical protocol for silylation is as follows:

- Sample Preparation: A small, accurately weighed amount of the dried sample (0.1-1 mg) is placed in a reaction vial.[6]
- Reagent Addition: An aprotic solvent (e.g., pyridine) and a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are added.[6]

- **Reaction:** The vial is sealed and heated (e.g., at 60-70°C) for a specified time to ensure the reaction is complete.
- **GC-MS Analysis:** An aliquot of the derivatized sample is injected into the GC-MS. The instrument is programmed with a suitable temperature gradient for the column and the mass spectrometer is set to scan a relevant mass range.

## Biological and Pharmaceutical Relevance

Quinoline carboxylic acids are an important class of compounds in medicinal chemistry. They form the core structure of many bioactive molecules and approved drugs. For instance, compounds with a quinoline scaffold have been investigated for a variety of therapeutic applications.

- **Enzyme Inhibition:** Certain quinoline-based analogues have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is a target for cancer and autoimmune disease therapies.[3]
- **Antimicrobial Activity:** The quinoline core is present in several antibacterial agents. Derivatives of quinoline carboxylic acid have been synthesized and evaluated for their antimicrobial and antifungal properties.[5][7]
- **Antiproliferative and Anti-inflammatory Effects:** Studies have shown that some quinoline carboxylic acid derivatives exhibit significant antiproliferative activity against various cancer cell lines and also possess anti-inflammatory properties.[8]

The inclusion of a trifluoromethyl group, as in **4-(trifluoromethyl)quinoline-2-carboxylic acid**, can enhance metabolic stability, membrane permeability, and binding affinity of the molecule to its biological target. These properties make it a compound of interest for further investigation in drug discovery programs.

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